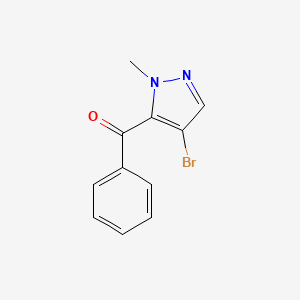
Pyrazole, 5-benzoyl-4-bromo-1-methyl-
Vue d'ensemble
Description
Pyrazole, 5-benzoyl-4-bromo-1-methyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For Pyrazole, 5-benzoyl-4-bromo-1-methyl-, a common synthetic route includes the bromination of a pyrazole precursor followed by benzoylation . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and benzoyl chloride under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions and catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed coupling reactions and microwave-assisted synthesis are some of the advanced methods used in the large-scale production of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazole, 5-benzoyl-4-bromo-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and fused heterocyclic compounds .
Applications De Recherche Scientifique
Pyrazole, 5-benzoyl-4-bromo-1-methyl- has significant applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing anti-inflammatory, anticancer, and antimicrobial agents.
Biology: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Material Science: Utilized in the synthesis of organic semiconductors and photonic materials.
Mécanisme D'action
The mechanism of action of Pyrazole, 5-benzoyl-4-bromo-1-methyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole, 4-bromo-1-methyl-: Lacks the benzoyl group, resulting in different chemical reactivity and biological activity.
Pyrazole, 5-benzoyl-1-methyl-: Lacks the bromine atom, affecting its substitution reactions and applications.
Uniqueness
Pyrazole, 5-benzoyl-4-bromo-1-methyl- is unique due to the presence of both the benzoyl and bromine substituents, which confer distinct chemical properties and enhance its versatility in synthetic and biological applications .
Propriétés
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-14-10(9(12)7-13-14)11(15)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOWGCQRDQKGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


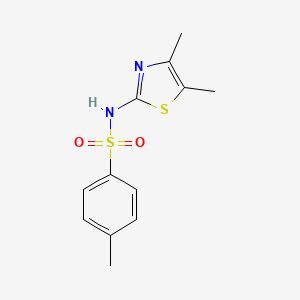
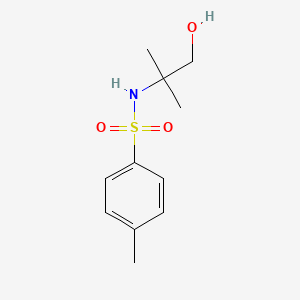
![N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B3825827.png)
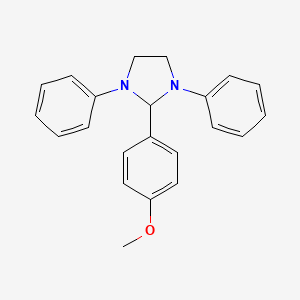
![1-[2-(ethylthio)ethyl]-3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3825840.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3825848.png)
![2-{[(1E)-6-BROMO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]AMINO}ETHAN-1-OL](/img/structure/B3825855.png)
![N-[4-(1,3-benzothiazol-2-ylsulfonyl)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B3825858.png)
amino]-2-propanol dihydrochloride](/img/structure/B3825866.png)
![potassium {2-hydroxy-3-[3-(4-morpholinyl)propoxy]propyl}methylsulfamate](/img/structure/B3825872.png)
![(NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine](/img/structure/B3825880.png)
![N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide](/img/structure/B3825884.png)
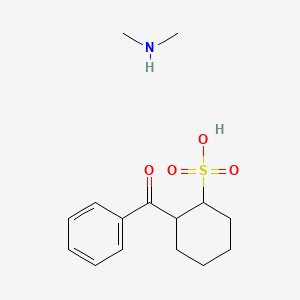
![5-(4-Bromothiophen-2-yl)-2,4,7-trioxo-1,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3825904.png)
